D-4-Hydroxyphenylglycine
Overview
Description
D-4-hydroxyphenylglycine is a non-proteogenic amino acid that is structurally characterized by the presence of a hydroxyl group attached to the phenyl ring and an amino group attached to the alpha carbon. This compound is found in various natural products, including antibiotics such as vancomycin and related glycopeptides . It plays a crucial role in the pharmaceutical industry due to its unique properties and applications.
Mechanism of Action
- One proposed mechanism involves the oxidation of 4-hydroxymandelate to form 4-hydroxylbenzoylformate, catalyzed by hydroxymandelate oxidase (Hmo) using FMN as a cofactor. Subsequently, 4-hydroxyphenylglycine transaminase (HpgT) transfers an ammonia moiety from a donor to 4-hydroxylbenzoylformate, resulting in D-4-Hydroxyphenylglycine (HPG) .
Target of Action
Biochemical Analysis
Biochemical Properties
D-4-Hydroxyphenylglycine interacts with several enzymes, proteins, and other biomolecules. It is synthesized from the shikimic acid pathway and requires four enzymes to synthesize . The this compound transaminase enzyme plays a crucial role in its metabolism .
Cellular Effects
It is known to be a potent agonist of group I metabotropic glutamate receptors (mGluRs) mGluR1 and mGluR5 . This suggests that this compound may influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves several enzymatic reactions. DpgA-D and 4-hydroxyphenylglycine transferase (Pgat) are required for its synthesis . DpgA is a type III polyketide synthase that initiates the synthesis by condensing acetyl-CoA with three molecules of malonyl-CoA .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. When whole cells of the recombinant strain R. pickettii MMYY01 were used as the biocatalyst to transform dl-4-hydroxyphenylhydantoin (dl-HPH) to this compound, the conversion rate reached 94% in the first 9 hours .
Dosage Effects in Animal Models
Animal models have played a critical role in exploring and describing disease pathophysiology and surveying new therapeutic agents .
Metabolic Pathways
This compound is involved in the polyketide synthase pathway . It interacts with enzymes such as DpgA-D and 4-hydroxyphenylglycine transferase (Pgat) during its synthesis .
Transport and Distribution
It is known that this compound is enzymatically derived from the polyketide synthase pathway .
Subcellular Localization
It is known that this compound is enzymatically derived from the polyketide synthase pathway , suggesting that it may be localized in the cytoplasm where these enzymatic reactions occur.
Preparation Methods
Synthetic Routes and Reaction Conditions
D-4-hydroxyphenylglycine can be synthesized through several methods. One common approach involves the use of prephenate, an intermediate in the shikimic acid pathway. Prephenate is first converted to 4-hydroxyphenylpyruvate by prephenate dehydrogenase using NAD+ as a cofactor. This intermediate is then oxidized by 4-hydroxymandelate synthase to form 4-hydroxymandelate, which is subsequently oxidized by hydroxymandelate oxidase to produce 4-hydroxybenzoylformate. Finally, 4-hydroxyphenylglycine transaminase transfers an ammonia moiety to 4-hydroxybenzoylformate to form this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of multi-enzyme cascade pathways. For example, a four-enzyme cascade pathway has been developed for the efficient production of this compound from L-tyrosine. This method involves the catalytic conversion of intermediates by specific enzymes, resulting in high yields and purity .
Chemical Reactions Analysis
Types of Reactions
D-4-hydroxyphenylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-hydroxybenzoylformate.
Reduction: Reduction reactions can convert intermediates back to this compound.
Substitution: The hydroxyl group on the phenyl ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include NAD+ for oxidation, specific enzymes such as prephenate dehydrogenase and hydroxymandelate oxidase, and ammonia donors for transamination reactions .
Major Products
The major products formed from these reactions include 4-hydroxyphenylpyruvate, 4-hydroxymandelate, and 4-hydroxybenzoylformate .
Scientific Research Applications
D-4-hydroxyphenylglycine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various compounds, including β-lactam antibiotics.
Biology: The compound is studied for its role in the biosynthesis of natural products.
Industry: It is used in the fine-chemical synthesis of aromatic aldehydes and other valuable compounds.
Comparison with Similar Compounds
D-4-hydroxyphenylglycine is similar to other phenylglycine derivatives such as:
L-4-hydroxyphenylglycine: The L-enantiomer of the compound, which has different biological activities.
3,5-dihydroxyphenylglycine: Another derivative with two hydroxyl groups on the phenyl ring, used as an agonist of metabotropic glutamate receptors.
Phenylglycine: The parent compound without hydroxyl groups, used in various synthetic applications.
This compound is unique due to its specific hydroxylation pattern and its role in the biosynthesis of glycopeptide antibiotics .
Properties
IUPAC Name |
(2R)-2-amino-2-(4-hydroxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCWONGJFPCTTL-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401014840 | |
Record name | D-N-(4-Hydroxyphenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401014840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22818-40-2 | |
Record name | D-p-Hydroxyphenylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22818-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxyphenylglycine, D-(-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022818402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-4-hydroxyphenylglycine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04308 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-N-(4-Hydroxyphenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401014840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-N-(4-hydroxyphenyl)glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.119 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXYPHENYLGLYCINE, D-(-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCM9OIX717 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: D-4-Hydroxyphenylglycine is a key intermediate in the synthesis of semi-synthetic β-lactam antibiotics like amoxicillin []. Immobilized penicillin acylase catalyzes the condensation of 6-aminopenicillanic acid with D-HPG's amide or ester, leading to the production of amoxicillin [].
ANone: Several methods exist for D-HPG preparation. One approach utilizes DL-p-hydroxyphenylglycine, synthesized from phenol and glyoxylic acid. This is then converted into its methyl ester, treated with (+)-tartaric acid, and subsequently hydrolyzed and neutralized to yield D-HPG [].
ANone: Yes, research indicates that whole cells of recombinant Ralstonia pickettii can efficiently produce D-HPG through biocatalytic processes []. Other microorganisms like Pseudomonas putida have been studied for their ability to metabolize D-HPG and related compounds [, , ].
ANone: Yes, penicillin G acylase has been shown to effectively resolve D-phenylglycine and this compound methyl esters in organic solvents []. This enzymatic approach offers a potentially more sustainable route for D-HPG production.
ANone: The presence of a hydroxyl group on the aromatic ring of D-HPG significantly impacts its reactivity and interactions. This hydroxyl group makes the aromatic ring more susceptible to electrophilic aromatic substitutions and can participate in hydrogen bonding, affecting the compound's solubility and binding affinity [].
ANone: Three-dimensional fluorescence spectroscopy has been explored for monitoring semi-synthetic penicillin pharmaceutical wastewater, which may contain D-HPG and related compounds []. This technique utilizes the unique fluorescence properties of D-HPG and its derivatives for detection and quantification [].
ANone: Yes, D-HPG serves as a valuable building block for various organic syntheses. For instance, it's a starting material in the synthesis of (-)-cytoxazone and (+)-5-epi-cytoxazone, compounds with potential applications in immunomodulation [, ].
ANone: Yes, the crystal structure of D-HPG, in its zwitterionic form, has been determined. It reveals a planar hydroxybenzene ring inclined at an angle of 88.89° to the aminoacetate substituent []. Hydrogen bonding networks within the crystal structure are also elucidated [].
ANone: Challenges include optimizing biocatalytic production processes, minimizing waste generation [], and addressing the potential for environmental impact []. Further research is needed to develop sustainable and efficient strategies for D-HPG production and utilization.
ANone: Yes, Density Functional Theory (DFT) calculations have been employed to study novel diphenolic monomers incorporating D-HPG moieties []. These calculations help estimate the properties of new compounds, including their geometric and electronic structures, energy levels (HOMO, LUMO), and heat resistance [].
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